molecular formula C20H24N2O3 B2536965 [(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 871544-83-1

[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B2536965
CAS No.: 871544-83-1
M. Wt: 340.423
InChI Key: ZVLBHVWHBGHVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyanocyclohexyl group with a tetrahydronaphthalene carboxylate moiety, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves multiple steps, starting with the preparation of the cyanocyclohexyl intermediate. This intermediate is then reacted with a suitable carbamoylating agent to form the carbamoyl derivative. The final step involves the esterification of the carbamoyl derivative with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and the use of catalysts to accelerate the reaction rates. The purification process typically involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable solvent like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [(1-Cyanocyclohexyl)carbamoyl]methyl benzoate: Similar structure but with a benzoate group instead of a tetrahydronaphthalene moiety.

    [(1-Cyanocyclohexyl)carbamoyl]methyl 4-methylbenzoate: Contains a methyl-substituted benzoate group.

Uniqueness

[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to its combination of a cyanocyclohexyl group with a tetrahydronaphthalene carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 5,6,7,8-tetrahydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c21-14-20(10-4-1-5-11-20)22-18(23)13-25-19(24)17-9-8-15-6-2-3-7-16(15)12-17/h8-9,12H,1-7,10-11,13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLBHVWHBGHVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.